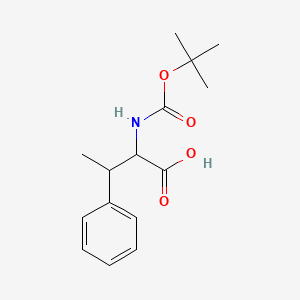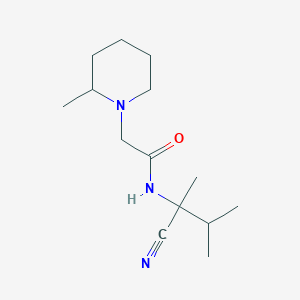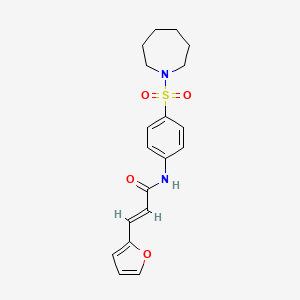![molecular formula C18H15N3O3S B2984963 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034300-78-0](/img/structure/B2984963.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biochemical Evaluation of Urea Derivatives
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors : A study explored the synthesis and antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. This research aimed to optimize the spacer length linking two pharmacophoric moieties, demonstrating that these compounds could be designed for high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (J. Vidaluc et al., 1995).
Characterization and Antioxidant Determination
Coumarin Substituted Heterocyclic Compound for Antioxidant Activity : Another research focused on the preparation, characterization, and antioxidant activities of a coumarin derivative. This compound exhibited high antioxidant activities, indicating its potential use in developing new antioxidants for various applications, including pharmaceuticals and food preservatives (Afnan E. Abd-Almonuim et al., 2020).
Antimicrobial and Anticancer Applications
Novel Pyridines with Antimicrobial and Anticancer Activities : Research on the synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile revealed compounds with significant antimicrobial and antitumor activities. These findings highlight the potential of such compounds in developing new therapies for bacterial infections and cancer (Safaa I Elewa et al., 2021).
Association Studies and Chemical Synthesis
Chemical Associations and Synthesis for Improved Understanding : Studies have also been conducted on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, using NMR and quantum chemical studies. These studies provide insights into the complexation and interactions of urea derivatives, contributing to the understanding of their chemical behavior and potential applications in various fields, including material science and molecular recognition (B. Ośmiałowski et al., 2013).
Catalysis and Organic Transformations
Catalytic Applications and Organic Synthesis : Further, research into the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives has shown the potential of these reactions in synthesizing high-value molecules from simple building blocks. Such studies underline the importance of urea derivatives in catalysis and organic synthesis, opening new pathways for creating compounds with varied applications (R. Mancuso et al., 2015).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(21-14-1-2-16-17(8-14)24-11-23-16)20-9-12-3-5-19-15(7-12)13-4-6-25-10-13/h1-8,10H,9,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAAIJTWWBHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
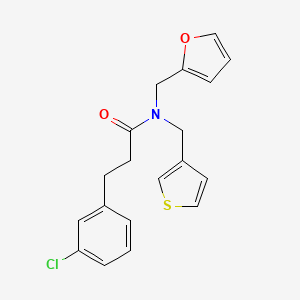
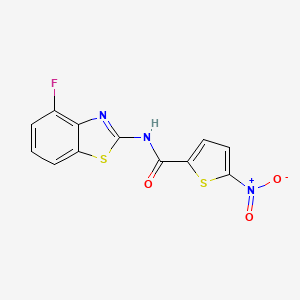

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)
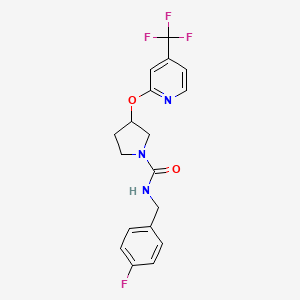
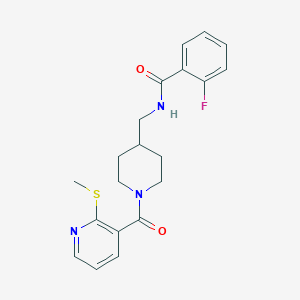
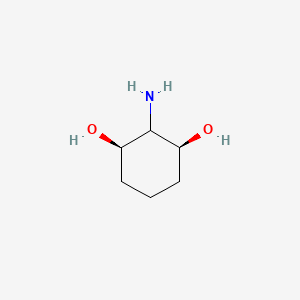
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
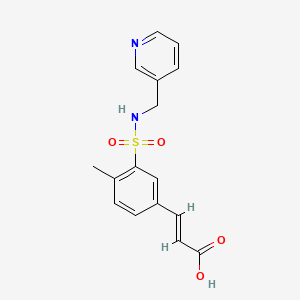
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)
